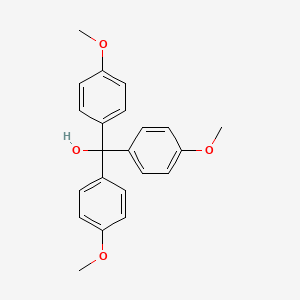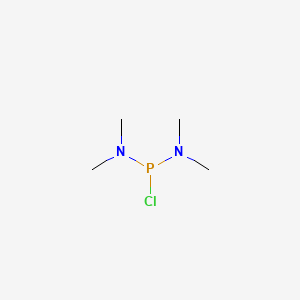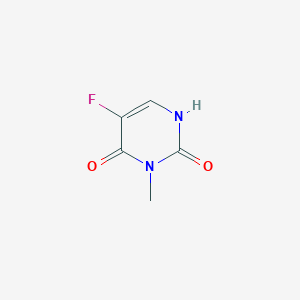
5-氟-3-甲基-1H-嘧啶-2,4-二酮
描述
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
用于癌症治疗的蛋白激酶抑制剂
嘧啶及其衍生物,包括5-氟-3-甲基-1H-嘧啶-2,4-二酮,已显示出作为蛋白激酶抑制剂在癌症治疗中具有良好的潜力 . 这些化合物通过不同的作用机制发挥其抗癌潜力,其中之一是抑制蛋白激酶,蛋白激酶是控制细胞生长、分化、迁移和代谢的必需酶 .
PARP-1 抑制剂
吡喃并[2,3-d]嘧啶-2,4-二酮衍生物,包括 5-氟-3-甲基-1H-嘧啶-2,4-二酮,已被确定为多聚 (ADP-核糖) 聚合酶-1 (PARP-1) 的新型抑制剂 . PARP-1 参与 DNA 修复损伤,该酶的抑制剂已与 DNA 损伤性细胞毒剂联合使用,以破坏癌细胞的 DNA 修复机制,导致基因组功能障碍和细胞死亡 .
抗氧化活性
一些嘧啶-2(1H)-酮衍生物,包括 5-氟-3-甲基-1H-嘧啶-2,4-二酮,已显示出抗氧化活性 . 在某些浓度下,发现它们对 DPPH 自由基的清除率很高 .
抗癌药物
5-氟尿嘧啶,一种结构与 5-氟-3-甲基-1H-嘧啶-2,4-二酮 相似的化合物,已被广泛用作抗癌药物 . 它干扰核苷代谢,并可以掺入 RNA 和 DNA 中,导致细胞毒性和细胞死亡 .
耐药机制和逆转策略
已对 5-氟尿嘧啶的作用机制和耐药机制进行了研究 . 了解这些机制是预测或克服药物耐药的关键步骤 .
前药合成
已经合成了一系列的 5-氟尿嘧啶衍生物,包括 5-氟-3-甲基-1H-嘧啶-2,4-二酮 . 这些 N-1 和/或 N-3 取代衍生物表现出改善的药理学和药代动力学性质,包括增加的生物活性、选择性、代谢稳定性、吸收和更低的毒性 .
与其他抗癌药物联合使用
5-氟尿嘧啶,其结构类似于 5-氟-3-甲基-1H-嘧啶-2,4-二酮,通常与其他抗癌药物联合使用 . 这种组合提高了癌症治疗中的反应率 .
认知功能影响
5-氟尿嘧啶,一种类似于 5-氟-3-甲基-1H-嘧啶-2,4-二酮 的化合物,已对其在化疗中使用的认知功能影响进行了研究 . 该化合物对认知功能的影响是研究了解化疗副作用的重要领域 .
作用机制
Target of Action
The primary target of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, also known as 3-methyl-5-fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of the pyrimidine thymidylate, a nucleotide required for deoxyribonucleic acid (DNA) replication .
Mode of Action
3-Methyl-5-fluorouracil acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate . This results in the disruption of DNA replication, leading to cancerous cell death via a process known as thymineless death .
Biochemical Pathways
The action of 3-methyl-5-fluorouracil affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of thymidylate, a key component of DNA . This disruption in the DNA synthesis pathway leads to the inability of cancer cells to replicate, resulting in cell death .
Pharmacokinetics
The pharmacokinetics of 3-methyl-5-fluorouracil is characterized by its rapid entry into the cell, facilitated by the same transport mechanism as uracil . Once inside the cell, 3-methyl-5-fluorouracil is converted into several active metabolites that disrupt RNA synthesis and the action of thymidylate synthase . The oral absorption of 5-fluorouracil is incomplete with a short biological half-life, leading to the frequent administration requirement and severe side effects .
Result of Action
The result of 3-methyl-5-fluorouracil’s action at the molecular and cellular level is the disruption of DNA replication in cancer cells, leading to cell death . This is achieved through the inhibition of thymidylate synthase and the subsequent disruption of the DNA synthesis pathway .
Action Environment
The action, efficacy, and stability of 3-methyl-5-fluorouracil can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s metabolism and hence its efficacy . Additionally, the drug’s stability can be affected by factors such as pH and temperature .
生化分析
Biochemical Properties
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to a decrease in DNA synthesis and cell proliferation .
Additionally, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione interacts with RNA and DNA by incorporating itself into these nucleic acids. This incorporation results in the disruption of RNA processing and function, further contributing to its cytotoxic effects . The compound also interacts with various RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, inhibiting their activity and leading to altered RNA function .
Cellular Effects
The effects of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione on cells are profound. It influences cell function by inhibiting DNA synthesis and disrupting RNA processing. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of thymidylate synthase by 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .
Moreover, the incorporation of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione into RNA disrupts normal RNA processing and function, leading to altered gene expression and impaired protein synthesis . These cellular effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, which prevents the synthesis of thymidine monophosphate and disrupts DNA replication . This inhibition is achieved through the formation of a stable ternary complex between 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate .
Additionally, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function . This incorporation interferes with RNA processing and function, resulting in altered gene expression and impaired protein synthesis . The compound also inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is relatively stable under physiological conditions, but it can undergo degradation over time .
Long-term exposure to 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, including continued inhibition of DNA synthesis and disruption of RNA processing . These temporal effects highlight the importance of understanding the compound’s stability and degradation in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits thymidylate synthase and disrupts DNA synthesis, leading to reduced tumor growth . At higher doses, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione can cause toxic effects, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity .
Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity . These dosage effects underscore the importance of optimizing the dosage of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is involved in several metabolic pathways. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-O-monophosphate, which inhibits thymidylate synthase and disrupts DNA synthesis . Additionally, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function .
The metabolism of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione involves various enzymes and cofactors, including thymidine phosphorylase, dihydropyrimidine dehydrogenase, and uridine phosphorylase . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.
Transport and Distribution
The transport and distribution of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via nucleoside transporters, such as the equilibrative nucleoside transporter 1 and the concentrative nucleoside transporter 1 . Once inside the cell, 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is distributed to various cellular compartments, including the nucleus and cytoplasm .
The localization and accumulation of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione within cells are influenced by its interactions with binding proteins and transporters . These interactions play a crucial role in determining the compound’s therapeutic efficacy and cytotoxicity.
Subcellular Localization
The subcellular localization of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is essential for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . The targeting of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione to the nucleus is facilitated by its incorporation into nucleic acids and its interactions with nuclear proteins .
Post-translational modifications and targeting signals also play a role in directing 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione to specific cellular compartments . These factors contribute to the compound’s subcellular localization and its ability to disrupt nucleic acid metabolism.
属性
IUPAC Name |
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXNFCXYRIAWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317467 | |
| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-69-1 | |
| Record name | NSC316061 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do the fluorescence properties of 3-Methyl-5-fluorouracil provide about its behavior in aqueous solutions?
A: Research indicates that 3-Methyl-5-fluorouracil exhibits fluorescence, particularly its rarer tautomeric forms. [] This fluorescence arises from the excitation of uracil homoassociates in the solution. The excitation energy triggers an intramolecular proton transfer (IPT), leading to the formation of a pair of rare 3-Methyl-5-fluorouracil tautomers. Subsequently, one of these tautomers undergoes radiative deactivation, resulting in the observed fluorescence. This phenomenon sheds light on the dynamic equilibrium between different tautomeric forms of 3-Methyl-5-fluorouracil in aqueous environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


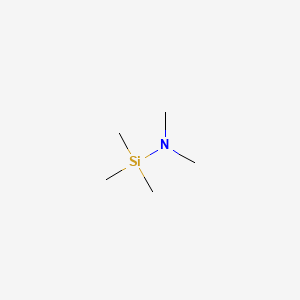
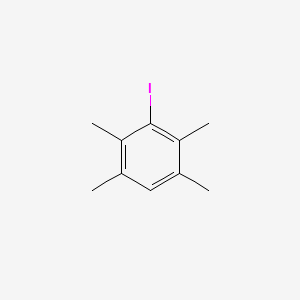
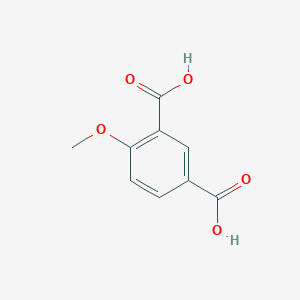

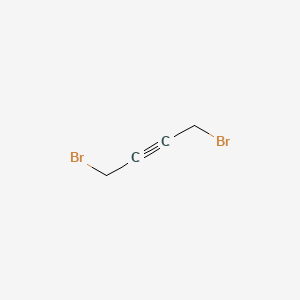
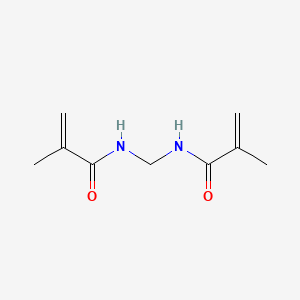
![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)

